molecular formula C20H17N3 B14116888 N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline

N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline

Cat. No.: B14116888
M. Wt: 299.4 g/mol
InChI Key: QCZSBMYDRGOKIN-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline is an organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline compounds are known for their versatile applications in coordination chemistry due to their ability to form stable complexes with metal ions. This particular compound is characterized by the presence of a phenanthroline moiety attached to an aniline group, which is further substituted with two methyl groups on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline typically involves the reaction of 1,10-phenanthroline with N,N-dimethylaniline. One common method is the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . This reaction produces phenanthroline, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the phenanthroline moiety to dihydrophenanthroline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthroline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxomonosulfate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized phenanthroline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline primarily involves its ability to chelate metal ions. The phenanthroline moiety coordinates with metal ions, forming stable complexes that can interact with biological molecules and pathways. These interactions can inhibit enzymatic activities, disrupt cellular processes, and induce oxidative stress in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline is unique due to its specific substitution pattern, which enhances its solubility and reactivity compared to its parent compound and other derivatives. This makes it particularly useful in applications requiring high stability and specific interactions with metal ions.

Properties

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

N,N-dimethyl-4-(1,10-phenanthrolin-2-yl)aniline

InChI

InChI=1S/C20H17N3/c1-23(2)17-10-7-14(8-11-17)18-12-9-16-6-5-15-4-3-13-21-19(15)20(16)22-18/h3-13H,1-2H3

InChI Key

QCZSBMYDRGOKIN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2

Origin of Product

United States

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